

# 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride structure elucidation

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## Compound of Interest

Compound Name: 4-Aminobicyclo[2.2.2]octan-1-ol  
hydrochloride

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An In-Depth Technical Guide to the Structure Elucidation of **4-Aminobicyclo[2.2.2]octan-1-ol Hydrochloride**

## Introduction: The Structural Significance of a Rigid Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the bicyclo[2.2.2]octane (BCO) framework stands out as a highly valued bioisostere for phenyl rings and other aromatic systems.<sup>[1]</sup> Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, making it an exceptional scaffold for designing potent and selective ligands for various biological targets.<sup>[2][3][4]</sup> 4-Aminobicyclo[2.2.2]octan-1-ol, presented here as its hydrochloride salt, is a prime example of such a scaffold, featuring two key pharmacophoric groups—an amine and a hydroxyl group—at its bridgehead positions.

The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for its application in research and development. For drug development professionals, precise structural data underpins intellectual property claims, ensures batch-to-batch consistency for GMP (Good Manufacturing Practice) production, and is fundamental to building robust Structure-Activity Relationships (SAR) that guide lead optimization.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of **4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride**. Moving beyond a simple

checklist of methods, we will explore the causality behind each analytical choice, demonstrating how complementary data streams converge to build an unshakeable, self-validating structural proof.

## Part 1: Foundational Physicochemical & Mass Spectrometric Analysis

The logical first step in characterizing any new compound is to confirm its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. For a polar, pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal ionization method as it gently transfers ions from solution into the gas phase, minimizing fragmentation and preserving the intact molecular ion (in its free base form).[5][6]

**Table 1: Core Physicochemical Properties**

Property	Value	Source
IUPAC Name	4-aminobicyclo[2.2.2]octan-1-ol hydrochloride	N/A
Molecular Formula	C <sub>8</sub> H <sub>16</sub> ClNO	[7]
Molecular Weight	177.67 g/mol	[7]
CAS Number	1403864-74-3	[7]
Free Base Formula	C <sub>8</sub> H <sub>15</sub> NO	[8]
Free Base Exact Mass	141.1154 g/mol	[8]

## Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or water/acetonitrile (50:50 v/v).
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.

- Ionization Mode: Operate in positive ion mode to detect the protonated free base,  $[M+H]^+$ .
- Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard to guarantee high mass accuracy (typically  $< 5$  ppm).[9]
- Data Acquisition: Infuse the sample directly or via Liquid Chromatography (LC) and acquire the full scan mass spectrum.

## Data Interpretation: From Mass to Formula

The primary ion expected in the positive ESI mass spectrum is the protonated free base of the molecule.

- Expected Ion:  $[C_8H_{15}NO + H]^+$
- Calculated Monoisotopic  $m/z$ : 142.1226
- Trustworthiness: The power of HRMS lies in its precision. An experimentally observed  $m/z$  value within 5 ppm of the calculated value provides extremely high confidence in the elemental formula,  $C_8H_{16}NO^+$ . This initial step validates the foundational identity of the compound, ruling out isobaric impurities and confirming the expected composition.

## Part 2: Unraveling the Framework with NMR Spectroscopy

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the cornerstone of molecular structure elucidation. Due to the high symmetry of the bicyclo[2.2.2]octane core, the NMR spectra are elegantly simple, allowing for straightforward interpretation. A suite of 1D and 2D NMR experiments is employed to assemble the complete structural picture.

## Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of **4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride** in a suitable deuterated solvent, typically Deuterium Oxide ( $D_2O$ ) or DMSO- $d_6$ .  $D_2O$  is often preferred as it will exchange with the labile  $-OH$  and  $-NH_3^+$  protons, causing their signals to disappear, which is a useful diagnostic tool.[10]

- Experiments: Acquire the following spectra on a 400 MHz or higher field spectrometer:
  - $^1\text{H}$  NMR
  - $^{13}\text{C}\{^1\text{H}\}$  NMR
  - 2D  $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy)
  - 2D  $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence)
  - 2D  $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation)

## $^1\text{H}$ and $^{13}\text{C}$ NMR: Assigning the Core Structure

The molecule's  $\text{C}_{2v}$  symmetry means that all six methylene ( $-\text{CH}_2-$ ) groups are chemically equivalent. This results in a remarkably simple set of signals.

- $^1\text{H}$  NMR: The spectrum is dominated by a single, large signal for the 12 protons of the six methylene groups. These protons are slightly deshielded by the adjacent quaternary carbons bearing electronegative atoms. The signals for the  $-\text{OH}$  and  $-\text{NH}_3^+$  protons are typically broad and will disappear upon addition of  $\text{D}_2\text{O}$ .[\[10\]](#)
- $^{13}\text{C}$  NMR: The proton-decoupled  $^{13}\text{C}$  spectrum will show only three distinct signals: one for the six equivalent methylene carbons and two for the two unique bridgehead quaternary carbons ( $\text{C-OH}$  and  $\text{C-NH}_3^+$ ). The carbon attached to the oxygen (C1) will be the most downfield signal, followed by the carbon attached to the nitrogen (C4).

## Table 2: Expected NMR Chemical Shift Data (in $\text{D}_2\text{O}$ )

Atom	Type	Expected $^1\text{H}$ Shift (ppm)	Expected $^{13}\text{C}$ Shift (ppm)	Rationale
C1	Quaternary	N/A	65-75	Bridgehead carbon bonded to electronegative -OH group.
C4	Quaternary	N/A	45-55	Bridgehead carbon bonded to electronegative - $\text{NH}_3^+$ group.
C2,3,5,6,7,8	Methylene	1.8 - 2.2	30-40	Equivalent methylene bridges in the rigid BCO core.
-OH, - $\text{NH}_3^+$	Labile H	Disappears in $\text{D}_2\text{O}$	N/A	Exchange with deuterated solvent.

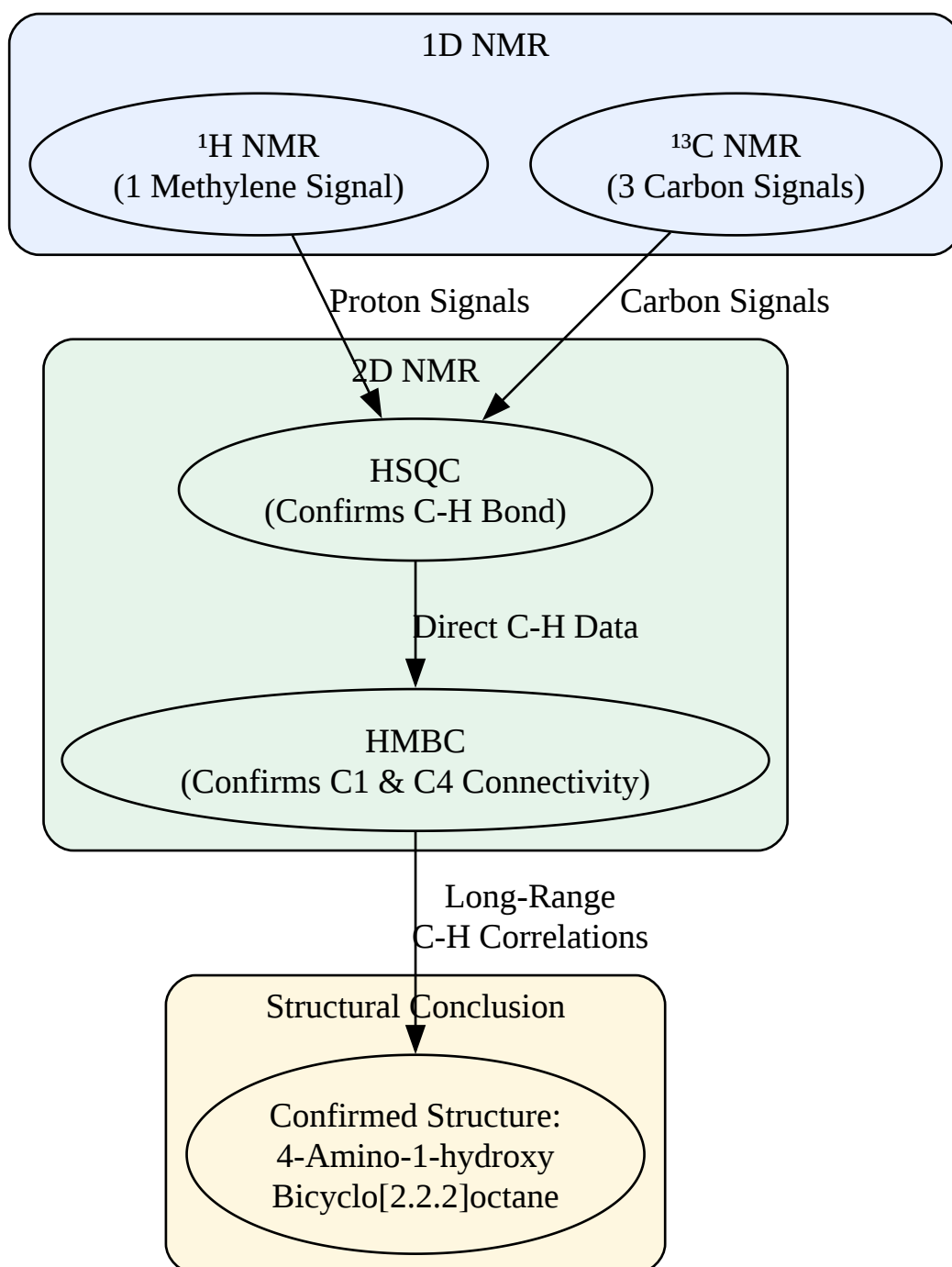
## 2D NMR: The Definitive Connectivity Map

While 1D NMR suggests the high symmetry, 2D NMR provides the definitive proof of connectivity.

- $^1\text{H}$ - $^{13}\text{C}$  HSQC: This experiment creates a direct correlation between each proton signal and the carbon to which it is attached. It will show a single cross-peak, definitively linking the proton signal around 1.9 ppm to the carbon signal around 35 ppm, confirming they are the - $\text{CH}_2$ - groups.
- $^1\text{H}$ - $^{13}\text{C}$  HMBC: This is the most critical experiment for confirming the bridgehead substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key observation will be correlations from the methylene protons (~1.9 ppm) to both of the quaternary carbon signals (C1 and C4). This long-range coupling is only possible if the

methylene groups form bridges between the two substituted bridgehead carbons, providing incontrovertible evidence for the 1,4-substitution pattern on the bicyclo[2.2.2]octane skeleton.

[11][12]



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## Part 3: Functional Group Verification and Ultimate Structural Proof

With the core framework established, the final steps involve orthogonal verification of the functional groups and, if necessary, obtaining the "gold standard" proof of structure.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and cost-effective technique to confirm the presence of key functional groups by identifying their characteristic molecular vibrations.

#### Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
- **Data Acquisition:** Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .

**Table 3: Key FT-IR Vibrational Frequencies**

Frequency Range ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3200-3500 (broad)	O-H stretch	Alcohol (-OH)
2800-3100 (multiple)	N-H stretch	Ammonium salt ( $-\text{NH}_3^+$ )
2850-2960	C-H stretch	Alkane ( $\text{CH}_2$ )
1500-1600	N-H bend	Ammonium salt ( $-\text{NH}_3^+$ )
1000-1200	C-O stretch	Alcohol

The presence of these characteristic bands provides strong, complementary evidence for the functional groups identified by NMR and MS.[\[10\]](#)[\[11\]](#)

### Single-Crystal X-ray Crystallography

For absolute, unambiguous structure determination, single-crystal X-ray diffraction is the ultimate authority.[\[13\]](#) This technique determines the precise three-dimensional arrangement of

atoms in the solid state by measuring the diffraction of X-rays off a crystalline lattice.

## Experimental Protocol: X-ray Crystallography

- **Crystal Growth:** Grow a single crystal of high quality, typically by slow evaporation of a solvent (e.g., ethanol/ether). This is often the most challenging step.
- **Data Collection:** Mount the crystal on a diffractometer and collect diffraction data.
- **Structure Solution & Refinement:** Process the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would visually confirm the bicyclo[2.2.2]octane framework, the 1,4-bridgehead positions of the hydroxyl and amino groups, and the presence of a chloride counter-ion associated with the protonated amine, leaving no room for structural ambiguity.<sup>[14]</sup>  
<sup>[15]</sup>

## Synthesis: The Convergent Elucidation Workflow

The structure elucidation of **4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride** is a logical, stepwise process where each technique provides a piece of the puzzle. The data are not merely additive; they are self-validating.

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This systematic approach, beginning with mass spectrometry to confirm the elemental formula, proceeding to a comprehensive NMR analysis to map the atomic connectivity, and concluding with FT-IR and X-ray crystallography for functional group and absolute spatial confirmation, provides the rigorous, multi-faceted evidence required by researchers, scientists, and drug development professionals.

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